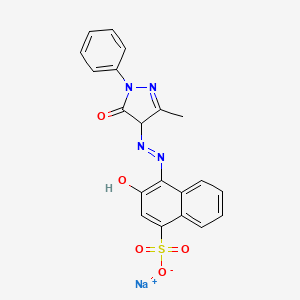

C.I. Mordant Red 7

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

3618-63-1 |

|---|---|

Molekularformel |

C20H16N4O5S.Na C20H16N4NaO5S |

Molekulargewicht |

447.4 g/mol |

IUPAC-Name |

sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,18,25H,1H3,(H,27,28,29); |

InChI-Schlüssel |

LQNCZVUOLJAMAW-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)C4=CC=CC=C4.[Na+] |

Kanonische SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4.[Na] |

Aussehen |

Solid powder |

Physikalische Beschreibung |

Powder; [Sigma-Aldrich MSDS] |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. 18760; NSC 47717; NSC-47717; NSC47717. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Characterization of Eriochrome Red B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Eriochrome Red B, a versatile azo dye with significant applications in analytical chemistry and beyond. This document details the synthetic pathway, experimental protocols, and key characterization data to support researchers and professionals in the fields of chemistry and drug development.

Synthesis of Eriochrome Red B

Eriochrome Red B, also known as C.I. Mordant Red 7, is synthesized through a two-step process involving diazotization followed by an azo coupling reaction. The synthesis starts with the diazotization of an aromatic amine, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2]

Synthesis Pathway

The synthesis of Eriochrome Red B proceeds as follows:

-

Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is treated with a solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5°C) to form a diazonium salt.[1]

-

Azo Coupling: The resulting diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in a weakly alkaline medium (pH 8-9) to yield Eriochrome Red B.[1]

Experimental Protocol

Materials:

-

4-Amino-3-hydroxynaphthalene-1-sulfonic acid

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

Step 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid

-

Dissolve a specific molar equivalent of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in a minimal amount of distilled water containing a molar excess of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the amine solution, ensuring the temperature remains below 5°C.

-

Continue stirring the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

-

In a separate beaker, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 molar equivalent) in an aqueous solution of sodium carbonate or sodium hydroxide to achieve a pH of 8-9.

-

Cool this solution to 10-15°C.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the pyrazolone solution with vigorous stirring, maintaining the pH at 8-9 by adding small portions of sodium carbonate or sodium hydroxide solution as needed.

-

Continue stirring the reaction mixture for 2-4 hours, allowing the temperature to gradually rise to room temperature.[1]

-

The resulting precipitate of Eriochrome Red B is then collected by filtration, washed with cold water, and dried.

Characterization of Eriochrome Red B

The synthesized Eriochrome Red B can be characterized using various spectroscopic techniques to confirm its structure and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₅N₄NaO₅S |

| Molecular Weight | 446.41 g/mol |

| Appearance | Blue-light red powder |

| Solubility | Soluble in water (yellow to brownish red) |

| Slightly soluble in ethanol and acetone | |

| Insoluble in other organic solvents |

Table 1: Physicochemical properties of Eriochrome Red B.[2]

Spectroscopic Data

| Technique | Key Observations |

| UV-Vis Spectroscopy | In aqueous solution, Eriochrome Red B exhibits a characteristic absorption spectrum. The color of the solution is pH-dependent, appearing red-orange in the presence of 10% sulfuric acid and cherry red or bright red in a strong caustic solution.[2] The absorbance peak is noted at 210 nm.[1] |

| FTIR Spectroscopy | The FTIR spectrum of Eriochrome Red B is expected to show characteristic absorption bands for its functional groups, including O-H stretching (phenolic), N-H stretching, S=O stretching (sulfonic acid group), C=O stretching (pyrazolone ring), and N=N stretching (azo group). |

| NMR Spectroscopy | The ¹H and ¹³C NMR spectra of Eriochrome Red B would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the aromatic and heterocyclic structures, as well as the presence of the methyl group. |

Table 2: Summary of Spectroscopic Data for Eriochrome Red B.

Experimental Workflow for Characterization

Detailed Experimental Protocols for Characterization

UV-Visible Spectroscopy:

-

Sample Preparation: Prepare a stock solution of Eriochrome Red B in distilled water. From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectra of the prepared solutions over a wavelength range of 200-800 nm, using distilled water as a blank.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration to verify Beer-Lambert's law.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a solid sample by mixing a small amount of dry Eriochrome Red B powder with potassium bromide (KBr) and pressing it into a thin pellet.

-

Instrumentation: Use an FTIR spectrometer.

-

Measurement: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the Eriochrome Red B molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of Eriochrome Red B in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Measurement: Record the ¹H and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the molecular structure of the compound.

This guide provides a foundational understanding of the synthesis and characterization of Eriochrome Red B, offering detailed protocols and expected outcomes to aid in its successful preparation and analysis in a laboratory setting.

References

C.I. 3618-63-1 spectroscopic data (UV-Vis, FTIR, NMR)

In-depth Technical Guide: Spectroscopic Analysis of C.I. 3618-63-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The identifier "C.I. 3618-63-1" does not correspond to a publicly recognized chemical substance. Extensive searches have not yielded any specific chemical structure or associated spectroscopic data for this identifier. It may represent an internal, proprietary, or obsolete designation. The following guide is a generalized template illustrating how such data would be presented if it were available.

Introduction

This document provides a comprehensive overview of the spectroscopic properties of a hypothetical compound designated C.I. 3618-63-1. The following sections detail its ultraviolet-visible (UV-Vis), Fourier-transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopic data. This information is critical for the structural elucidation, purity assessment, and quantitative analysis of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for C.I. 3618-63-1 would be presented in the following tabular format for clarity and comparative analysis.

Table 1: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Data Not Available | Data Not Available | Data Not Available |

Table 2: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| Data Not Available | Data Not Available | Data Not Available |

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 4: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| Data Not Available | Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. The following are generalized protocols for acquiring the data presented above.

3.1. UV-Vis Spectroscopy

A solution of the analyte would be prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration would be adjusted to yield an absorbance reading between 0.1 and 1.0 AU. The spectrum would be recorded using a dual-beam spectrophotometer, scanning a wavelength range of approximately 200-800 nm. The solvent would be used as a blank for baseline correction.

3.2. FTIR Spectroscopy

The infrared spectrum would be obtained using an FTIR spectrometer. For a solid sample, the KBr pellet method would be employed. A small amount of the sample would be intimately mixed with dry potassium bromide and pressed into a thin, transparent disk. For a liquid sample, a thin film would be prepared between two salt plates (e.g., NaCl or KBr). The spectrum would be recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

3.3. NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a small amount of tetramethylsilane (TMS) would be added as an internal standard (δ = 0.00 ppm). Standard pulse sequences would be utilized for data acquisition.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis is a critical component of compound characterization.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to Mordant Red 7

This technical guide provides a comprehensive overview of Mordant Red 7, a synthetic azo dye with significant applications in the textile industry and research. The document details its chemical properties, synthesis, and various applications, with a focus on providing actionable information for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Mordant Red 7 is characterized by its specific chemical structure and physical properties that dictate its application and handling.

| Property | Value | Reference |

| CAS Number | 3618-63-1 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₁₅N₄NaO₅S | [2][3][5] |

| Molecular Weight | 446.41 g/mol | [2] |

| Appearance | Blue-light red powder | [2][4] |

| Solubility | Soluble in water (yellow to brown-light red solution), slightly soluble in ethanol and acetone, insoluble in other organic solvents. | [2][4] |

A variety of synonyms are used to refer to Mordant Red 7 in literature and commerce.

| Synonym | Reference |

| C.I. 18760 | [1][2] |

| Mordant Red B | [2] |

| Acid Mordant Red B | [2] |

| Chrome Fast Red BS | [2] |

| Chrome Red B | [2] |

| Eriochrom Red B | [2][3] |

| NSC 47717 | [1] |

Synthesis of Mordant Red 7

The synthesis of Mordant Red 7 is a two-step process involving diazotization followed by an azo coupling reaction.[2][4]

Materials:

-

4-Amino-3-hydroxynaphthalene-1-sulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 4-Amino-3-hydroxynaphthalene-1-sulfonic acid in a dilute hydrochloric acid solution.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a stoichiometric amount of a cold, aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.

-

Stir the mixture for a period to ensure the completion of the diazotization reaction, forming the diazonium salt.

-

-

Azo Coupling:

-

Prepare a solution of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in a weakly alkaline medium (pH 8-9), achieved by adding sodium carbonate or sodium hydroxide.[1]

-

Slowly add the previously prepared cold diazonium salt solution to the pyrazolone solution.

-

Maintain the temperature at 10-15°C and continue stirring for 2-4 hours to facilitate the coupling reaction.[1]

-

The resulting Mordant Red 7 dye will precipitate out of the solution.

-

Filter the precipitate, wash it with water to remove any unreacted starting materials and salts, and then dry it.

-

Caption: Synthesis pathway of Mordant Red 7.

Applications

Mordant Red 7 is primarily used in the textile industry for dyeing various natural and synthetic fibers. Its ability to form stable complexes with metal ions (mordants) enhances its colorfastness.

-

Textile Dyeing: It is extensively used for dyeing wool, silk, and polyamide fibers, as well as their blends.[2][6] It can also be directly printed onto wool and silk fabrics.[2][4]

-

Other Industrial Applications: Mordant Red 7 is also utilized in the coloring of aluminum, leather, and fur.[6]

-

Biological Research: This compound has found use as a staining agent for the visualization of cells and tissues in biological research.[1]

Interaction with Cationic Ligands

The interaction of the anionic Mordant Red 7 dye with cationic ligands is crucial for understanding its binding mechanisms, which is relevant for applications in areas like drug delivery. A study investigated its interaction with ethanol amine and tallow amine in an acidic aqueous solution using UV-VIS absorption spectroscopy.[7]

Materials:

-

Mordant Red 7

-

Ethanol amine

-

Tallow amine

-

Acidic aqueous solution

-

UV-VIS Spectrophotometer

Procedure:

-

Prepare a stock solution of Mordant Red 7 in the acidic aqueous solution.

-

Prepare separate stock solutions of ethanol amine and tallow amine.

-

To a constant concentration of the Mordant Red 7 solution, titrate with increasing concentrations of the cationic ligand (either ethanol amine or tallow amine).

-

After each addition of the ligand, record the UV-VIS absorption spectrum of the solution.

-

Analyze the changes in the maximum absorbance and the emergence of any new absorption bands to study the interaction.

-

Utilize the Benesi-Hildebrand equation to determine the binding constant (Kc) for the complex formation.

-

Calculate the standard free energy change (ΔG◦) for the complexation process from the binding constant.

Results of the Study: The study found that Mordant Red 7 interacts strongly with both cationic ligands, leading to a decrease in the maximum absorbance of the dye and the appearance of a new absorption band, suggesting the formation of dye aggregates.[7] The binding constants indicated a significantly stronger interaction with tallow amine.[7]

| Ligand | Binding Constant (Kc) (mol⁻¹ L) | Standard Free Energy Change (ΔG◦) |

| Ethanol amine | 1.245 | Determined in the study |

| Tallow amine | 43.05 x 10³ | Determined in the study |

The stronger binding with tallow amine is attributed to its ability to form micelles, which facilitates the binding of the dye.[7]

Caption: Interaction of Mordant Red 7 with a cationic ligand.

Safety and Handling

Mordant Red 7 is irritating to the eyes, respiratory system, and skin.[3] When handling this chemical, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] It is intended for research use only and not for human or veterinary use.[1]

References

- 1. C.I. Mordant Red 7 | 3618-63-1 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chembk.com [chembk.com]

- 4. Mordant Red 7 | 3618-63-1 [chemicalbook.com]

- 5. Mordant Red 7, CasNo.3618-63-1 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 6. China Biggest Mordant Red 7 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 7. A Study of the Binding of Anionic Mordant Red7 in Two Different Cationic Solutions Using Absorption Spectroscopy [ideas.repec.org]

Solubility Profile of C.I. Mordant Red 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of C.I. Mordant Red 7. Due to ambiguity in the common nomenclature, this document focuses on the compound specifically identified by C.I. number 18760 and CAS number 3618-63-1. It is important to distinguish this from Alizarin Red S (C.I. 58005), which is sometimes referred to as C.I. Mordant Red 3 and may be confused with Mordant Red 7. This guide summarizes the available qualitative solubility data in key solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. The information herein is intended to support research and development activities where this compound is of interest.

Introduction to this compound (C.I. 18760)

This compound, also known by the Colour Index number 18760 and CAS number 3618-63-1, is a single azo class dye.[1] Its molecular formula is C₂₀H₁₅N₄NaO₅S, with a molecular weight of 446.41 g/mol .[1] This dye is a blueish-red powder and its applications include the dyeing and printing of wool, silk, and polyamide fibers.[1][2] The solubility of this mordant dye is a critical parameter for its application in various industrial and research settings, influencing its behavior in solution and its interaction with substrates.

Solubility Data

| Solvent | C.I. Number | CAS Number | Qualitative Solubility | Source(s) |

| Water | 18760 | 3618-63-1 | Soluble | [1][2][3] |

| Ethanol | 18760 | 3618-63-1 | Slightly Soluble | [1][2][3] |

| Acetone | 18760 | 3618-63-1 | Slightly Soluble | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | 18760 | 3618-63-1 | Soluble | [4] |

| Other Organic Solvents | 18760 | 3618-63-1 | Insoluble | [1][2] |

Experimental Protocols for Solubility Determination

The following protocols describe standard methodologies for determining the solubility of a dye such as this compound. These methods can be adapted to generate quantitative data for specific solvent and temperature conditions.

Gravimetric Method for Solubility Determination

This method is a fundamental approach to determining the concentration of a saturated solution.

Materials:

-

This compound dye powder

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker until equilibrium is reached (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at a high speed to pellet the undissolved dye.

-

-

Determination of Solute Concentration:

-

Carefully withdraw a known volume of the clear supernatant.

-

Weigh the withdrawn sample.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of the dye until a constant weight of the dried dye is achieved.

-

The solubility can then be calculated in g/L or other appropriate units.

-

Spectrophotometric Method for Solubility Determination

This method is suitable for colored compounds and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Materials:

-

UV-Vis Spectrophotometer

-

Calibrated volumetric flasks and pipettes

-

The same materials as in the gravimetric method for preparing the saturated solution.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution and separate the undissolved solid as described in the gravimetric method.

-

Carefully dilute a known volume of the clear supernatant to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye.

Caption: Workflow for Dye Solubility Determination.

Conclusion

This technical guide has summarized the available solubility information for this compound (C.I. 18760). While precise quantitative data is lacking in the literature, the qualitative descriptions provide a useful starting point for researchers. The provided experimental protocols offer standardized methods for obtaining quantitative solubility data tailored to specific research needs. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems and at their desired temperatures to ensure accuracy in their work.

References

In-Depth Technical Guide: Photostability and Degradation Pathways of Eriochrome Dyes, with a Focus on Eriochrome Black T as a Model for Eriochrome Red B

Disclaimer: While the focus of this guide is the photostability of Eriochrome Red B, a comprehensive search of scientific literature has revealed a significant lack of specific data for this particular dye. In contrast, its close structural analog, Eriochrome Black T (EBT), has been extensively studied. Therefore, this document provides a detailed overview of the photostability and degradation pathways of Eriochrome Black T as a representative model. The methodologies and degradation patterns observed for EBT are expected to be highly relevant and predictive for the behavior of Eriochrome Red B.

Introduction

Eriochrome Red B, an azo dye, is utilized in various industrial and analytical applications where its stability under light exposure is a critical factor. Understanding the photostability and degradation pathways of such compounds is paramount for ensuring the reliability of analytical methods, the longevity of dyed materials, and for assessing their environmental fate. This technical guide synthesizes the available scientific knowledge on the photodegradation of Eriochrome dyes, with a specific and detailed focus on Eriochrome Black T.

Physicochemical Properties and Photostability Profile

Eriochrome dyes are characterized by the presence of an azo group (-N=N-) which is susceptible to cleavage under various environmental conditions, including exposure to light, especially UV radiation. The photostability of these dyes is influenced by factors such as pH, the presence of oxidizing agents, and the matrix in which they are present.

Degradation Pathways

The degradation of Eriochrome dyes, particularly under photocatalytic conditions, primarily involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). These radicals attack the dye molecule, leading to its fragmentation and eventual mineralization.

The primary degradation pathways for Eriochrome Black T, which can be extrapolated to Eriochrome Red B, involve:

-

Azo Bond Cleavage: The initial and most critical step is the breaking of the azo bond, which is responsible for the color of the dye. This results in the formation of smaller aromatic fragments.

-

Hydroxylation: The aromatic rings of the dye molecule are attacked by hydroxyl radicals, leading to the formation of hydroxylated intermediates.

-

Ring Opening: Further oxidation leads to the opening of the aromatic rings, forming aliphatic compounds.

-

Mineralization: Ultimately, the organic fragments are broken down into simpler inorganic molecules such as CO₂, H₂O, and mineral acids.

Caption: Proposed degradation pathway of Eriochrome Black T.

Quantitative Data on Degradation

The efficiency of degradation is often quantified by the percentage of dye removed from the solution over time. The kinetics of the degradation process can also be modeled to determine reaction rates.

Table 1: Photocatalytic Degradation of Eriochrome Black T under Various Conditions

| Catalyst | Light Source | Initial Dye Conc. | pH | Degradation Efficiency | Time (min) | Kinetic Model | Rate Constant | Reference |

| TiO₂ | UV | 50 mg/L | 7 | ~82% | 90 | Pseudo-first-order | 0.017 min⁻¹ | [1] |

| ZnO | UV | 5 ppm | 11 | 99.64% | - | Pseudo-second-order | - | [2] |

| Fe₃O₄@PVA–Au/ZnO | Green LED | 10 ppm | - | 51.4% | 60 | - | - | |

| Bi₂O₃@TiO₂ | Visible | 50 ppm | Acidic | 100% | 30 | - | - | [3] |

Table 2: Degradation of Eriochrome Black T by Advanced Oxidation Processes (AOPs)

| Process | [H₂O₂] | [Fe²⁺] | pH | Degradation Efficiency | Time (min) | Kinetic Model | Rate Constant (k₂) | Reference |

| Fenton | 1.14 x 10⁻² M | 1.85 x 10⁻⁴ M | 3.2 | >98.37% | 60 | Second-order | 0.10389 x 10⁵ M⁻¹min⁻¹ | [4] |

| Photo-Fenton | 1.14 x 10⁻² M | 1.85 x 10⁻⁴ M | 3.2 | 99.83% | 15 | Second-order | 1.18444 x 10⁵ M⁻¹min⁻¹ | [4] |

Experimental Protocols

General Protocol for Photocatalytic Degradation

A standardized protocol for assessing the photocatalytic degradation of Eriochrome dyes is crucial for reproducible results.

Caption: General workflow for a photocatalytic degradation experiment.

Detailed Methodology:

-

Preparation of Dye Solution: A stock solution of Eriochrome Black T is prepared in deionized water. The working solutions of desired concentrations are prepared by diluting the stock solution.

-

Photocatalytic Reactor Setup: The experiments are typically carried out in a batch reactor equipped with a light source (e.g., UV lamp or visible light lamp) and a magnetic stirrer. The temperature of the solution is maintained using a water jacket.

-

Degradation Experiment:

-

A known volume of the dye solution is taken in the reactor.

-

A specific amount of the photocatalyst is added to the solution.

-

The pH of the solution is adjusted to the desired value using dilute HCl or NaOH.

-

The suspension is stirred in the dark for a certain period to achieve adsorption-desorption equilibrium.

-

The light source is then turned on to initiate the photocatalytic reaction.

-

-

Sample Analysis:

-

At regular time intervals, aliquots of the suspension are withdrawn.

-

The samples are centrifuged or filtered to remove the photocatalyst particles.

-

The concentration of the remaining dye in the supernatant is determined by measuring the absorbance at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.

-

The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

-

-

Identification of Degradation Products: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the intermediate and final degradation products.[5]

Protocol for Fenton and Photo-Fenton Degradation

-

Reactor Setup: Similar to the photocatalysis setup, but the light source is only used for the photo-Fenton process.

-

Degradation Experiment:

-

A known volume of the dye solution is taken in the reactor.

-

The pH of the solution is adjusted to the optimal range (typically around 3) for the Fenton reaction.

-

A calculated amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added.

-

The reaction is initiated by adding a specific concentration of hydrogen peroxide (H₂O₂).

-

For the photo-Fenton process, the solution is simultaneously irradiated with a UV or visible light source.

-

-

Sample Analysis: The analysis of dye concentration and degradation products is carried out using the same methods described for photocatalytic degradation.

Conclusion

While direct data on the photostability and degradation of Eriochrome Red B is sparse, the extensive research on Eriochrome Black T provides a robust framework for understanding its behavior. The degradation of these azo dyes is primarily driven by oxidative processes, leading to the cleavage of the azo bond and subsequent mineralization. Photocatalysis and advanced oxidation processes like the Fenton and photo-Fenton reactions have been shown to be effective in degrading these dyes. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working with Eriochrome dyes, enabling them to design and interpret photostability studies and develop effective degradation strategies. Further research specifically focused on Eriochrome Red B is warranted to confirm and refine these findings.

References

- 1. Photocatalytic degradation of Eriochrome Black T dye using well-crystalline anatase TiO{sub 2} nanoparticles (Journal Article) | ETDEWEB [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic Degradation of Eriochrome Black T Dye By Fenton and Photo-Fenton Reaction [jsrs.journals.ekb.eg]

- 5. Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Shelf Life and Storage of Mordant Red 7 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the shelf life and optimal storage conditions for Mordant Red 7 powder. The information presented herein is critical for maintaining the integrity, stability, and performance of this azo dye in research and development applications.

Shelf Life and Recommended Storage Conditions

Mordant Red 7 is a stable compound when stored under appropriate conditions. Adherence to these conditions is crucial to prevent degradation and ensure consistent experimental results.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and established shelf life for Mordant Red 7 powder.

| Parameter | Condition | Duration |

| Shelf Life | > 2 years | - |

| Long-term Storage | -20°C | Months to years |

| Short-term Storage | 0 - 4°C | Days to weeks |

| General Storage | Sealed in a dry, dark place at room temperature.[1] | - |

| Handling | Keep container tightly closed in a cool, well-ventilated area.[2][3] | - |

Experimental Protocols for Shelf-Life Determination

To formally establish or verify the shelf life of a specific batch of Mordant Red 7 powder, a comprehensive stability testing program should be implemented. The following protocols are based on established guidelines for stability testing of chemical substances, such as those from the International Council for Harmonisation (ICH).[1][4][5][6]

Stability Study Design

A robust stability study involves both long-term and accelerated testing on multiple batches of the material.

-

Number of Batches: A minimum of three representative batches should be included in the study to account for variability.[6]

-

Container Closure System: The Mordant Red 7 powder should be stored in containers that are inert and provide a good seal to protect from moisture and air. Opaque containers are recommended to protect against light.

Storage Conditions and Testing Frequency

Samples from each batch should be stored under the conditions outlined in the table below. The frequency of testing is designed to establish a comprehensive stability profile.[5][6]

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[5][6] |

Analytical Methods for Stability Assessment

A suite of validated, stability-indicating analytical methods should be employed to monitor changes in the physical and chemical properties of Mordant Red 7 powder over the course of the study.

-

Objective: To assess any changes in the physical appearance of the powder.

-

Methodology: At each time point, visually inspect the sample for any changes in color, texture, or for the presence of clumping. Record all observations.

-

Objective: To monitor the concentration and spectral characteristics of the dye. Degradation can lead to a decrease in absorbance at the maximum wavelength (λmax) or shifts in the spectrum.

-

Methodology:

-

Accurately weigh a small amount of the Mordant Red 7 powder and dissolve it in a suitable solvent (e.g., water or ethanol) to a known concentration.

-

Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).

-

Measure the absorbance at the λmax of Mordant Red 7.

-

Compare the spectra and absorbance values to the initial (time zero) sample.

-

-

Objective: To separate and quantify the parent dye and any degradation products. This is a primary method for assessing purity and detecting the formation of impurities over time.

-

Methodology:

-

Develop and validate a stability-indicating HPLC method. This typically involves a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution).

-

Prepare a standard solution of Mordant Red 7 and solutions of the aged samples at a known concentration.

-

Inject the solutions into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Mordant Red 7 peak.

-

Quantify the parent dye and any significant degradation products.

-

-

Objective: To identify changes in the functional groups of the dye molecule, which can indicate chemical degradation.

-

Methodology:

-

Acquire an FTIR spectrum of the initial Mordant Red 7 powder using a suitable sampling technique (e.g., KBr pellet or ATR).

-

At each stability time point, acquire a new spectrum under the same conditions.

-

Compare the spectra, looking for the appearance, disappearance, or shifting of characteristic peaks that would indicate changes in the chemical structure.

-

-

Objective: To identify the molecular weights and structures of any degradation products.

-

Methodology:

-

Separate the components of the aged sample using either liquid chromatography (LC) or gas chromatography (GC).

-

Introduce the separated components into a mass spectrometer.

-

Analyze the mass spectra of any new peaks to determine their molecular weights and fragmentation patterns, which can be used to elucidate their structures.

-

Visualization of Stability Testing Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive shelf-life determination study for Mordant Red 7 powder.

Caption: Workflow for determining the shelf life of Mordant Red 7 powder.

References

C.I. Mordant Red 7: A Comprehensive Safety and Technical Guide for Laboratory Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

C.I. Mordant Red 7 is a blueish-red powder that is soluble in water and slightly soluble in ethanol and acetone.[2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | sodium 3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-pyrazol-4-yl)azo]naphthalene-1-sulfonate | |

| C.I. Name | Mordant Red 7 | [2][3] |

| C.I. Number | 18760 | [2][3] |

| CAS Number | 3618-63-1 | [2][3] |

| Molecular Formula | C₂₀H₁₅N₄NaO₅S | [2][3] |

| Molecular Weight | 446.41 g/mol | [2][3] |

| Appearance | Blueish-red powder | [2][3] |

| Solubility | Soluble in water; slightly soluble in ethanol and acetone | [2][3] |

| Behavior in Acid/Base | Aqueous solution is yellow to brownish-red. Turns red-orange in dilute sulfuric acid and brilliant red in concentrated caustic soda. | [2] |

Hazard Identification and Toxicology

Hazard Summary: this compound is irritating to the eyes, respiratory system, and skin.[2] It may be harmful if swallowed. As a member of the azo dye class, there are general concerns about potential carcinogenicity, although specific studies on this compound are not publicly available.

Toxicological Data:

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | Data not available | - | - |

| Acute Dermal Toxicity | Data not available | - | - |

| Acute Inhalation Toxicity | Data not available | - | - |

| Skin Corrosion/Irritation | Irritating | - | [2] |

| Eye Damage/Irritation | Irritating | - | [2] |

| Respiratory Irritation | Irritating | - | [2] |

| Carcinogenicity | No specific data available. Some azo dyes are known to be carcinogenic. | - | |

| Mutagenicity | Data not available | - | - |

| Reproductive Toxicity | Data not available | - | - |

Experimental Protocols

General Handling and Storage

This protocol outlines the safe handling and storage of this compound in a laboratory environment.

Materials:

-

This compound powder

-

Appropriate personal protective equipment (PPE): safety goggles, nitrile gloves, lab coat

-

Chemical fume hood

-

Spatula

-

Weighing paper

-

Tightly sealed, labeled storage container

-

Secondary containment

Procedure:

-

Always handle this compound powder inside a certified chemical fume hood to minimize inhalation of dust.

-

Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

-

Use a clean spatula and weighing paper for transferring the powder.

-

Avoid creating dust. If dust is generated, do not breathe it in.

-

After handling, wash hands thoroughly with soap and water.

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Use secondary containment to prevent spills from spreading.

Caption: Workflow for Safe Handling and Storage of this compound.

Spill Cleanup Procedure

This protocol provides steps for cleaning up a small spill of this compound powder in a laboratory.

Materials:

-

Spill kit containing:

-

Absorbent pads or granules (e.g., vermiculite, sand)

-

Two pairs of nitrile gloves

-

Safety goggles

-

Disposable lab coat or apron

-

Dustpan and brush (non-sparking)

-

Sealable plastic bags for waste disposal

-

Hazardous waste labels

-

Procedure:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the area.

-

Assess the Spill: For small spills (a few grams), proceed with cleanup. For large spills, evacuate the area and contact the designated emergency response team.

-

Don PPE: Put on two pairs of nitrile gloves, safety goggles, and a disposable lab coat.

-

Contain the Spill: If it is a powder, carefully cover the spill with a damp paper towel to prevent dust from becoming airborne.

-

Clean the Spill:

-

For powder spills, gently sweep the material into a dustpan and place it in a labeled, sealable plastic bag.

-

For liquid spills, cover with absorbent material and allow it to be absorbed. Scoop the absorbed material into a labeled, sealable plastic bag.

-

-

Decontaminate the Area: Wipe the spill area with a damp cloth. Place all cleaning materials, including the outer pair of gloves, into the hazardous waste bag.

-

Dispose of Waste: Seal the bag and label it as "Hazardous Waste: this compound." Dispose of it according to your institution's hazardous waste management guidelines.

-

Wash Hands: After removing all PPE, wash your hands thoroughly with soap and water.

Caption: Spill Cleanup Procedure for this compound.

First Aid Measures

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

-

After skin contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

After swallowing: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Ecological Information

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical and to follow all applicable safety guidelines and regulations.

References

A Technical Guide to the Purity and Quality Control of Eriochrome Red B for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriochrome Red B, a sulfonated azo dye, is a vital metallochromic indicator and colorimetric reagent in various analytical chemistry applications. Its utility is fundamentally dependent on its purity and consistent quality. This technical guide provides an in-depth overview of the essential quality control parameters for Eriochrome Red B intended for analytical use. It outlines detailed experimental protocols for assessing purity through spectrophotometric, chromatographic, and titrimetric methods, and discusses common impurities and their potential impact. The guide also presents a logical workflow for its application as a metal ion indicator in complexometric titrations.

Introduction

Eriochrome Red B (C.I. 18760; CAS No. 3618-63-1) is widely employed in analytical chemistry as a chelating agent and a visual indicator for the complexometric titration of various metal ions.[1] Its distinct color change upon complexation provides a clear and easily interpretable endpoint in these titrations. The reliability and accuracy of analytical methods utilizing Eriochrome Red B are directly linked to the purity of the dye. Impurities, such as isomers, by-products from synthesis, or degradation products, can lead to indistinct endpoints, inaccurate quantitative results, and poor reproducibility. Therefore, rigorous quality control is paramount to ensure the suitability of Eriochrome Red B for its intended analytical applications.

Physicochemical Properties and Specifications

Analytical grade Eriochrome Red B should conform to specific physical and chemical properties. While specifications can vary slightly between suppliers, the following table summarizes typical parameters.

| Parameter | Specification | Reference |

| Chemical Name | Sodium 4-(2-hydroxy-4-sulfophenylazo)-3-methyl-1-phenyl-5-pyrazolone | [2] |

| Molecular Formula | C₂₀H₁₅N₄NaO₅S | [3] |

| Molecular Weight | 446.41 g/mol | [3] |

| Appearance | Brick-red to brownish-black powder | [4] |

| Solubility | Soluble in water | [3] |

| Dye Content | ≥ 85% | |

| Wavelength of Maximum Absorption (λmax) | ~520-540 nm (in aqueous solution at neutral pH) |

Quality Control Experimental Protocols

A comprehensive quality control regimen for Eriochrome Red B involves a combination of spectrophotometric, chromatographic, and titrimetric analyses.

Spectrophotometric Analysis for Dye Content and λmax

UV-Visible spectrophotometry is a primary method for determining the dye content and verifying the wavelength of maximum absorption (λmax), which is a characteristic property of the dye.

Objective: To determine the λmax and calculate the dye content of an Eriochrome Red B sample.

Materials:

-

Eriochrome Red B sample

-

Volumetric flasks (100 mL, 1000 mL)

-

Pipettes

-

UV-Visible Spectrophotometer

-

Deionized water

Protocol:

-

Preparation of a Stock Solution: Accurately weigh approximately 100 mg of the Eriochrome Red B sample and dissolve it in deionized water in a 1000 mL volumetric flask. Ensure the dye is completely dissolved.

-

Preparation of Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 to 20 mg/L.

-

Spectrophotometric Measurement:

-

Using the spectrophotometer, scan the absorbance of one of the working standards from 400 nm to 700 nm to determine the λmax.

-

Measure the absorbance of all working standards at the determined λmax.

-

-

Calculation of Dye Content:

-

Plot a calibration curve of absorbance versus concentration.

-

The dye content can be estimated by comparing the absorbance of the sample to that of a certified reference standard, if available. In the absence of a certified standard, the molar absorptivity (ε) can be used if a reliable value is known. The Beer-Lambert law (A = εbc) is applied, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

-

Chromatographic Analysis for Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for separating and identifying impurities.

HPLC offers high resolution and sensitivity for the quantitative determination of impurities. A reversed-phase method is typically suitable for sulfonated azo dyes.

Objective: To separate and quantify impurities in an Eriochrome Red B sample.

Materials:

-

Eriochrome Red B sample

-

HPLC system with a UV-Visible detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Phosphate or acetate buffer (e.g., 20 mM sodium phosphate, pH 6.8)

-

Deionized water (HPLC grade)

-

Volumetric flasks and pipettes

Protocol:

-

Sample Preparation: Prepare a solution of Eriochrome Red B in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient elution is often necessary to separate a range of impurities. For example, a gradient of acetonitrile in an aqueous buffer.

-

Solvent A: 20 mM Sodium Phosphate buffer, pH 6.8

-

Solvent B: Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: The λmax determined by spectrophotometry (e.g., ~530 nm) and a lower wavelength in the UV region (e.g., 254 nm) to detect non-colored impurities.[5]

-

-

Analysis: Inject the sample solution and record the chromatogram. Impurities can be quantified as a percentage of the total peak area.

TLC is a simpler and faster chromatographic technique suitable for qualitative purity assessment and screening.

Objective: To qualitatively assess the purity of an Eriochrome Red B sample.

Materials:

-

Eriochrome Red B sample

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Developing chamber

-

Capillary tubes for spotting

-

Mobile phase solvent system

Protocol:

-

Sample Preparation: Prepare a concentrated solution of Eriochrome Red B in a suitable solvent (e.g., water or methanol) at approximately 1-5 mg/mL.

-

Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

-

Development: Develop the plate in a chamber saturated with an appropriate mobile phase. A potential starting mobile phase for sulfonated azo dyes could be a mixture of a polar organic solvent, water, and an acid or base to improve separation. For example, a mixture of n-butanol, ethanol, and aqueous ammonia.[6]

-

Visualization: After development, dry the plate and visualize the spots. The main dye spot and any impurity spots can be observed under visible light and/or UV light (if fluorescent). The purity is assessed by the presence and intensity of secondary spots.

Titrimetric Analysis for Assay of Dye Purity

A redox titration using a strong reducing agent like titanous chloride (TiCl₃) can be used to determine the percentage of the azo dye in a sample. The azo group (-N=N-) is reduced by the titrant.

Objective: To determine the purity of Eriochrome Red B by titanous chloride titration.

Materials:

-

Eriochrome Red B sample

-

Standardized titanous chloride (TiCl₃) solution (e.g., 0.1 N)

-

Sodium bicarbonate or another suitable buffer

-

Titration apparatus (burette, flask, stirrer)

-

Inert atmosphere (e.g., nitrogen or carbon dioxide)

Protocol:

-

Sample Preparation: Accurately weigh a known amount of the Eriochrome Red B sample and dissolve it in deionized water.

-

Titration Procedure:

-

Transfer the sample solution to a titration flask.

-

Add a buffer, such as sodium bicarbonate, to maintain a neutral or slightly alkaline pH.

-

The titration must be carried out under an inert atmosphere (e.g., by bubbling nitrogen through the solution) to prevent the oxidation of the titanous chloride by air.

-

Titrate the sample solution with the standardized titanous chloride solution. The endpoint is indicated by a distinct color change of the solution.

-

-

Calculation: The purity of the Eriochrome Red B is calculated based on the stoichiometry of the reaction between the azo group and titanous chloride.

Common Impurities and Their Impact

Impurities in Eriochrome Red B can originate from the starting materials, side reactions during synthesis, or degradation during storage. Common types of impurities in azo dyes include:

-

Isomers: Positional isomers formed during the coupling reaction can have slightly different colors and complexation properties, leading to unsharp titration endpoints.

-

Unreacted Starting Materials: Residual diazonium salts or coupling components can interfere with the analytical application.

-

By-products: Products of side reactions, such as oxidation or reduction of the starting materials or the final product.

-

Inorganic Salts: Used in the synthesis and purification process, high levels of inorganic salts reduce the overall dye content.

These impurities can affect the performance of Eriochrome Red B by altering its color, solubility, and metal-binding characteristics, ultimately compromising the accuracy of analytical results.

Visualization of Analytical Workflow

General Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of Eriochrome Red B.

Mechanism of Action in Complexometric Titration

Eriochrome Red B functions as a metallochromic indicator by forming a colored complex with metal ions. During a titration with a chelating agent like EDTA, the indicator is displaced from the metal ion at the endpoint, resulting in a color change. The following diagram illustrates this process.

Conclusion

The performance of Eriochrome Red B as an analytical reagent is critically dependent on its purity and adherence to quality specifications. The implementation of a robust quality control program, incorporating spectrophotometric, chromatographic, and titrimetric methods, is essential for ensuring the reliability and accuracy of analytical data. This guide provides a framework for establishing such a program, enabling researchers and analytical chemists to confidently utilize Eriochrome Red B in their work.

References

- 1. agilent.com [agilent.com]

- 2. Complexometric Titration Indicators [delloyd.50megs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Absorption [Eriochrome Red B] | AAT Bioquest [aatbio.com]

- 5. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Synthesis of High-Purity C.I. Mordant Red 7 for Metal Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of C.I. Mordant Red 7 (Eriochrome Red B) for the quantitative analysis of metal ions. The document details experimental protocols, data presentation, and the underlying chemical principles.

Introduction

This compound is a monoazo dye that functions as a metallochromic indicator, forming colored complexes with various metal ions.[1][2] Its ability to form stable chelates makes it a valuable reagent in analytical chemistry for the spectrophotometric determination of metal concentrations in diverse samples. The synthesis of high-purity this compound is crucial for obtaining accurate and reproducible results in such analyses. This guide outlines a detailed methodology for its preparation and subsequent use in metal analysis.

The synthesis involves a two-step process: the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, followed by an azo coupling reaction with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2]

Synthesis of this compound

The overall synthesis workflow is depicted below, followed by detailed experimental protocols for each stage.

Figure 1: Overall workflow for the synthesis and purification of high-purity this compound.

Experimental Protocols

2.1.1. Synthesis of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid (Precursor A)

This protocol is adapted from a standard procedure for the synthesis of aminonaphthalenesulfonic acids.

-

Materials: 2-Naphthol, sodium hydroxide, sodium nitrite, sulfuric acid, sodium bisulfite solution.

-

Procedure:

-

Dissolve 100 g of 2-naphthol in a solution of 28 g of sodium hydroxide in 1000 mL of water, and dilute to 2000 mL.

-

Carefully add 50 g of sodium nitrite dissolved in a minimal amount of water.

-

Cool the mixture with approximately 1000 g of ice and slowly add 1400 mL of 10% sulfuric acid with constant stirring, maintaining the temperature below 5°C to precipitate 1-nitroso-2-naphthol.

-

Isolate the moist 1-nitroso-2-naphthol and create an aqueous paste. Cool to 5°C with ice.

-

To the paste, quickly add 260 g of sodium bisulfite solution. The solid should dissolve within a few minutes. A small amount of dilute sodium hydroxide can be added to aid dissolution.

-

Filter the solution to remove any resinous byproducts.

-

Treat the filtrate at 25°C with 100 g of concentrated sulfuric acid diluted with 200 g of water to achieve a strongly acidic solution.

-

Let the solution stand for 1 hour, then warm to 50°C and leave overnight. The product will solidify.

-

Filter the solid product and wash thoroughly with cold water. Dry to obtain 4-amino-3-hydroxynaphthalene-1-sulfonic acid. The expected yield is approximately 90%.

-

2.1.2. Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Precursor B)

This is a general procedure based on the condensation of ethyl acetoacetate and phenylhydrazine.

-

Materials: Ethyl acetoacetate, phenylhydrazine, petroleum ether.

-

Procedure:

-

In a round-bottom flask, mix 1 mL of ethyl acetoacetate and 0.88 mL of phenylhydrazine.

-

Heat the mixture under reflux for approximately 1.5 hours. A sticky mass will form.

-

After cooling, add petroleum ether to the flask and stir to induce solidification of the product.

-

Scrape the solidified product from the flask and collect it by filtration.

-

Wash the product with a small amount of petroleum ether and dry.

-

2.1.3. Synthesis of this compound

This protocol is based on the established diazotization and azo coupling reaction chemistry.[1][2]

-

Materials: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid (Precursor A), sodium nitrite, hydrochloric acid, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Precursor B), sodium carbonate.

-

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of Precursor A in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve a molar equivalent of Precursor B in an aqueous solution of sodium carbonate to form a clear solution with a pH of 8-9.

-

Cool this solution to 10-15°C.

-

Slowly add the cold diazonium salt solution to the solution of Precursor B with vigorous stirring.

-

Maintain the temperature at 10-15°C and the alkaline pH for 2-4 hours to allow for complete coupling. A colored precipitate of this compound will form.

-

-

Isolation:

-

Collect the precipitate by filtration and wash with cold water until the filtrate is neutral.

-

Dry the crude product in an oven at a controlled temperature (e.g., 60-70°C).

-

-

Purification and Purity Assessment

High purity is essential for the use of this compound in quantitative analysis. Recrystallization is a common method for purifying azo dyes.

2.2.1. Recrystallization Protocol

-

Solvent Selection: A suitable solvent or solvent mixture should be chosen where the dye has high solubility at elevated temperatures and low solubility at room temperature. Ethanol-water or acetone-water mixtures are often effective.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry.

-

2.2.2. Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for assessing the purity of azo dyes.

-

Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid) is typically used.

-

Stationary Phase: A C18 reversed-phase column is suitable.

-

Detection: A UV-Vis detector set at the absorption maximum of the dye can be used. A pure sample should exhibit a single major peak.

-

Physicochemical Data

The following table summarizes key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅N₄NaO₅S | [2] |

| Molecular Weight | 446.41 g/mol | [2] |

| CAS Number | 3618-63-1 | [2] |

| Appearance | Blue-light red powder | [2] |

| Solubility | Soluble in water (yellow to brown-red solution), slightly soluble in ethanol and acetone. | [2] |

Spectroscopic Data (Expected):

| Technique | Expected Peaks/Regions |

| UV-Vis | An absorption maximum in the visible region, characteristic of the azo chromophore. The exact λmax may vary with solvent and pH. |

| FTIR (cm⁻¹) | - O-H stretching (phenolic) - Aromatic C-H stretching (>2990 cm⁻¹) - N=N stretching (azo group) - S=O stretching (sulfonate group) |

Application in Metal Analysis

This compound forms stable, colored complexes with metal ions, a property that is exploited for their spectrophotometric determination. The formation of the metal-dye complex causes a shift in the absorption spectrum, and the absorbance at the new wavelength maximum is proportional to the metal ion concentration.

Figure 2: Generalized mechanism of metal ion chelation by this compound.

General Protocol for Spectrophotometric Metal Analysis

The following is a generalized protocol that can be adapted for the analysis of various metal ions. A specific example for aluminum, adapted from a method using the similar Alizarin Red S dye, is also provided.

4.1.1. General Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the metal ion of interest (e.g., 1000 ppm) from a high-purity salt.

-

Prepare a series of working standard solutions of known concentrations by diluting the stock solution.

-

-

Preparation of Reagent Solutions:

-

Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., ethanol-water mixture).

-

Prepare a buffer solution to maintain the optimal pH for complex formation. The optimal pH will vary depending on the metal ion.

-

-

Complex Formation:

-

To a set of volumetric flasks, add an aliquot of each working standard solution.

-

Add the buffer solution and the this compound solution.

-

Dilute to the mark with deionized water and mix well.

-

Allow the solutions to stand for a specified time to ensure complete complex formation.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-dye complex against a reagent blank.

-

-

Calibration Curve:

-

Plot a graph of absorbance versus the concentration of the standard solutions.

-

Determine the equation of the line of best fit.

-

-

Analysis of Unknown Sample:

-

Prepare the unknown sample in the same manner as the standards.

-

Measure its absorbance and determine the concentration using the calibration curve.

-

4.1.2. Adapted Protocol for Aluminum Analysis

This protocol is adapted from a validated method for aluminum determination using Alizarin Red S.

-

Reagents:

-

Aluminum Standard Solution (100 ppm): Prepare from a certified aluminum standard.

-

This compound Solution (0.1% w/v): Dissolve 0.1 g of high-purity this compound in 100 mL of deionized water.

-

Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.

-

-

Procedure:

-

Prepare a series of aluminum standards (e.g., 0, 2, 4, 6, 8, 10 mg/L) in 10 mL volumetric flasks.

-

To each flask, add 1 mL of the acetate buffer solution.

-

Add 1 mL of the 0.1% this compound solution.

-

Dilute to the mark with deionized water, mix, and allow to stand for 30 minutes in the dark.

-

Measure the absorbance at the λmax of the Al-Mordant Red 7 complex (to be determined experimentally, likely in the range of 500-550 nm) against a reagent blank.

-

Construct a calibration curve and determine the concentration of aluminum in the unknown sample.

-

Conclusion

This guide provides a comprehensive framework for the synthesis of high-purity this compound and its application in the spectrophotometric analysis of metal ions. The detailed protocols for synthesis and purification, along with the generalized method for metal analysis, offer a solid foundation for researchers and scientists. For quantitative applications, it is imperative to use a highly purified and well-characterized batch of the dye. Further research to determine the specific λmax for various metal complexes of this compound and their stability constants would be beneficial for the development of robust analytical methods.

References

Characterization of Mordant Red 7-Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Red 7, a monoazo dye, is renowned for its application in the textile industry, where its efficacy is intrinsically linked to its ability to form stable coordination complexes with metal ions. This technical guide provides an in-depth overview of the characterization of Mordant Red 7-metal complexes. It details the principles of their formation, experimental protocols for their synthesis and analysis, and the spectroscopic techniques employed for their characterization. While specific thermodynamic data for Mordant Red 7-metal complexes are not extensively available in publicly accessible literature, this guide establishes a framework for their characterization based on established principles of coordination chemistry and analytical techniques for analogous metal-azo dye complexes.

Introduction

Mordant Red 7, chemically known as C.I. 18760, is an anionic monoazo dye.[1] Its molecular structure, featuring a pyrazole group, is conducive to chelation with metal ions.[2] This complexation is fundamental to its function as a mordant dye, where a metal ion acts as a bridge between the dye molecule and the fabric, enhancing the fastness of the coloration.[2] The specific metal salt used as the mordant can significantly influence the final color of the dyed material.[3] Beyond textile applications, the ability of Mordant Red 7 to form colored complexes with metal ions presents potential for its use in analytical chemistry for the spectrophotometric determination of various metal ions.[4] This guide outlines the key aspects of synthesizing and characterizing these metal complexes.

Principles of Mordant Red 7-Metal Complex Formation

The formation of a Mordant Red 7-metal complex is a ligand exchange reaction where the dye molecule displaces water molecules from the coordination sphere of a hydrated metal ion in solution.[2] The stability of the resulting chelate is governed by the nature of the metal ion and the ligand, as well as the reaction conditions such as pH and temperature. The stability of metal complexes is quantified by the stability constant (K) or its logarithm (log K), with a higher value indicating a more stable complex.[5][6]

The stoichiometry of the complex, i.e., the molar ratio of the metal to the ligand, can be determined using spectrophotometric methods such as the mole-ratio method or Job's method of continuous variation.[7]

Experimental Protocols

General Synthesis of a Mordant Red 7-Metal Complex

This protocol provides a general framework for the synthesis of a Mordant Red 7-metal complex. The specific molar ratios, solvent, pH, and temperature may require optimization for different metal ions.

Materials:

-

Mordant Red 7 (C.I. 18760)

-

Metal salt (e.g., CrCl₃·6H₂O, Al₂(SO₄)₃, FeCl₃, CuSO₄·5H₂O)

-

Solvent (e.g., deionized water, ethanol, methanol, or a mixture)

-

Buffer solution for pH control

-

Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a standard solution of Mordant Red 7 in the chosen solvent.

-

Prepare a standard solution of the metal salt in the same solvent.

-

-

Complexation Reaction:

-

In a reaction vessel, place a known volume of the Mordant Red 7 solution.

-

While stirring, add a specific molar equivalent of the metal salt solution. The optimal metal-to-ligand ratio (e.g., 1:1, 1:2) should be predetermined.

-

Adjust the pH of the mixture to the optimal value for complex formation using a buffer solution or by dropwise addition of NaOH or HCl.

-

Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and maintain it for a specific duration (e.g., 1-2 hours) with continuous stirring.[1][3]

-

-

Isolation and Purification of the Complex:

-

Cool the reaction mixture to room temperature to allow the metal complex to precipitate.

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate with the solvent to remove any unreacted starting materials.

-

Dry the purified complex in a desiccator or a vacuum oven at a suitable temperature.

-

Spectroscopic Characterization

UV-Vis spectroscopy is a primary technique for confirming complex formation and for quantitative analysis.[8]

Procedure:

-

Prepare a series of solutions with a constant concentration of either the metal ion or Mordant Red 7, and a varying concentration of the other component.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 300-700 nm).

-

The formation of the complex is indicated by a shift in the maximum absorption wavelength (λmax) compared to the free ligand, or the appearance of a new absorption band.[1]

-

The data can be used to determine the stoichiometry of the complex using methods like Job's plot.[7]

FTIR spectroscopy is used to identify the functional groups in the Mordant Red 7 molecule that are involved in the coordination with the metal ion.

Procedure:

-

Obtain the FTIR spectrum of the free Mordant Red 7 ligand and the synthesized metal complex, typically using the KBr pellet method.

-

Compare the spectra. Shifts in the vibrational frequencies of functional groups such as -N=N- (azo group) and C=O (carbonyl group) upon complexation indicate their involvement in bonding with the metal ion.[3][8] The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) or metal-nitrogen (M-N) bonds.[8]

Quantitative Data

Specific experimentally determined stability constants for Mordant Red 7-metal complexes are not widely reported. However, the following tables provide an illustrative summary of the kind of data that would be collected in a comprehensive characterization study, with placeholder values based on typical findings for similar azo dye-metal complexes.

Table 1: Illustrative Spectroscopic Data for Mordant Red 7 and its Hypothetical Metal Complexes

| Compound | λmax (nm) | Key FTIR Bands (cm⁻¹) of Free Ligand | Key FTIR Band Shifts in Complex (cm⁻¹) |

| Mordant Red 7 | ~490-520 | ν(O-H), ν(C=O), ν(N=N) | Shift to lower frequency, indicating coordination |

| [Cr(III)-MR7] | Shifted λmax | ν(C=O) shifts to lower frequency | Appearance of ν(Cr-O) and ν(Cr-N) bands |

| [Al(III)-MR7] | Shifted λmax | ν(N=N) shifts to lower frequency | Appearance of ν(Al-O) and ν(Al-N) bands |

| [Fe(III)-MR7] | Shifted λmax | ν(O-H) broadens or disappears | Appearance of ν(Fe-O) and ν(Fe-N) bands |

| [Cu(II)-MR7] | Shifted λmax | ν(C=O) and ν(N=N) shifts | Appearance of ν(Cu-O) and ν(Cu-N) bands |

Table 2: Illustrative Stability Constants and Stoichiometry for Hypothetical Mordant Red 7-Metal Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | log K (Illustrative) | Method of Determination |

| Cr(III) | 1:2 | High | Potentiometric Titration / Spectrophotometry |

| Al(III) | 1:2 | Moderate to High | Potentiometric Titration / Spectrophotometry |

| Fe(III) | 1:2 | High | Spectrophotometry (Job's Method) |

| Cu(II) | 1:1 or 1:2 | Moderate | Spectrophotometry (Mole-Ratio Method) |

Note: The values in these tables are illustrative and not based on reported experimental data for Mordant Red 7. They serve to demonstrate the format for presenting such data.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the synthesis and characterization of Mordant Red 7-metal complexes.

Principle of Chelation

Caption: Ligand exchange reaction illustrating the formation of a Mordant Red 7-metal complex.

Conclusion

The characterization of Mordant Red 7-metal complexes is crucial for understanding their properties and optimizing their applications, particularly in the textile industry. This guide provides a comprehensive overview of the principles and methodologies involved. While there is a need for more specific research to quantify the stability and spectroscopic properties of these complexes with various metal ions, the protocols and analytical techniques described herein provide a solid foundation for researchers and scientists to conduct such investigations. The further elucidation of these properties will not only benefit the dyeing industry but may also open up new analytical applications for Mordant Red 7.

References

- 1. iiardjournals.org [iiardjournals.org]

- 2. C.I. Mordant Red 7 | 3618-63-1 | Benchchem [benchchem.com]

- 3. modernscientificpress.com [modernscientificpress.com]

- 4. Applications of Metal Complexes Dyes in Analytical Chemistry [ouci.dntb.gov.ua]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ijrpas.com [ijrpas.com]

An In-Depth Technical Guide to the Electrochemical Properties of Eriochrome Red B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of Eriochrome Red B (ERB), an azo dye with significant applications in analytical chemistry. This document details its electrochemical behavior, including reduction mechanisms and quantitative data obtained through various voltammetric techniques. Experimental protocols for key analytical methods are also provided.

Introduction to Eriochrome Red B